

Thermodynamic Properties of Secondary Alkynyl Alcohols: A Technical Guide

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Compound of Interest

Compound Name: 3-Hexyn-2-OL

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of secondary alkynyl alcohols. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique reactivity conferred by the hydroxyl and alkynyl functional groups. A thorough understanding of their thermodynamic properties is crucial for reaction design, process optimization, safety assessments, and understanding their metabolic fate.

Core Thermodynamic Data

The following tables summarize the available experimental and computational data for key thermodynamic properties of selected secondary alkynyl alcohols. Due to the limited availability of experimental data for this specific class of compounds, some values are derived from computational studies.

Table 1: Enthalpy of Formation and Combustion

Compound	IUPAC Name	Formula	Molar Mass (g/mol)	ΔH°_f (gas, 298.15 K) (kJ/mol)	ΔH°_c (liquid, 298.15 K) (kJ/mol)	Data Source
But-3-yn-2-ol	1-Methyl-2-propyn-1-ol	C ₄ H ₆ O	70.09	Data not available	Data not available	Cheméo[1]
Pent-4-yn-2-ol	1-Methyl-3-butyn-1-ol	C ₅ H ₈ O	84.12	Data not available	Data not available	
2-Methyl-3-butyn-2-ol	2-Methylbut-3-yn-2-ol	C ₅ H ₈ O	84.12	Data not available	Data not available	
Hex-5-yn-3-ol	1-Ethyl-3-butyn-1-ol	C ₆ H ₁₀ O	98.14	Data not available	Data not available	

Note: The lack of readily available experimental data for enthalpy of formation and combustion for these specific compounds highlights a significant data gap in the chemical literature.

Table 2: Phase Change and Heat Capacity Data

Compound	Boiling Point (°C)	Enthalpy of Vaporization (ΔH_{vap}) (kJ/mol)	Liquid Heat Capacity (C_p) (J/mol·K)	Data Source
But-3-yn-2-ol	108-111	Data not available	Data not available	Cheméo[1]
Pent-4-yn-2-ol	129-131	Data not available	Data not available	
2-Methyl-3-butyn-2-ol	103-104	Data not available	Data not available	
Hex-5-yn-3-ol	145-147	Data not available	Data not available	

Note: Boiling points are reported at atmospheric pressure. The absence of comprehensive experimental data necessitates reliance on predictive models and computational chemistry for many of these values.

Experimental Protocols

The determination of the thermodynamic properties of secondary alkynyl alcohols relies on a set of well-established experimental techniques. The following sections detail the methodologies for key experiments.

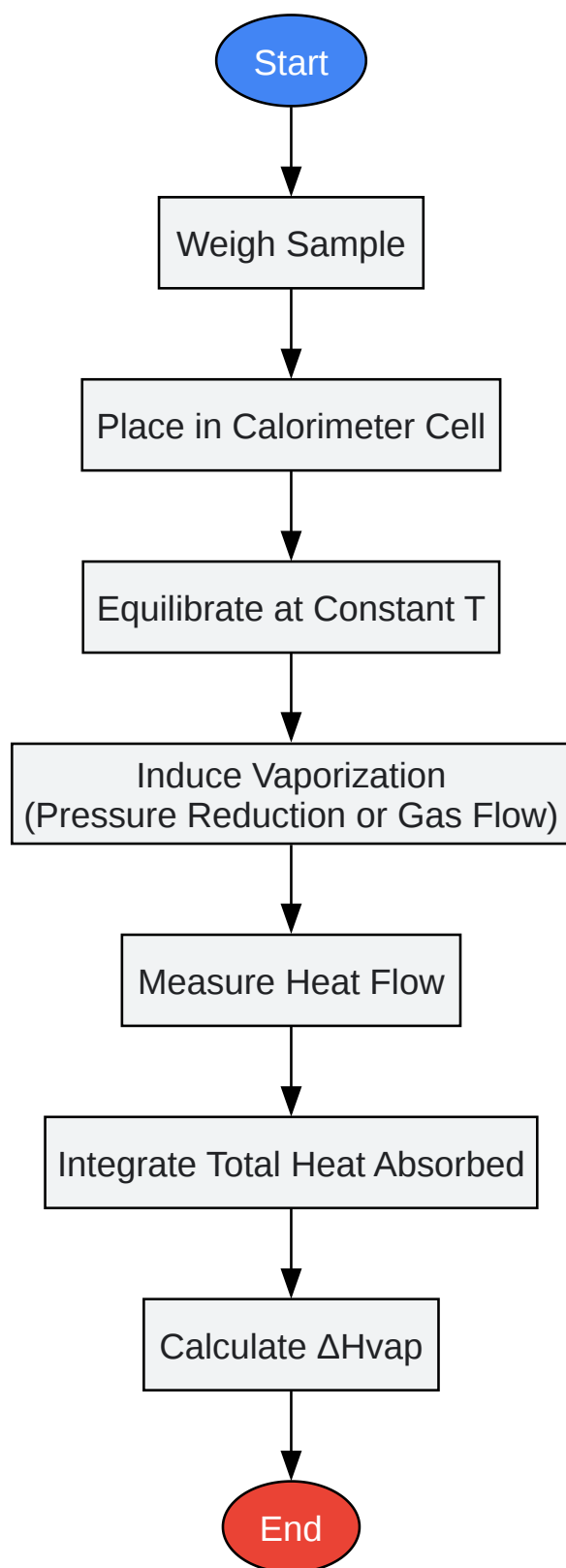
Determination of Enthalpy of Combustion by Bomb Calorimetry

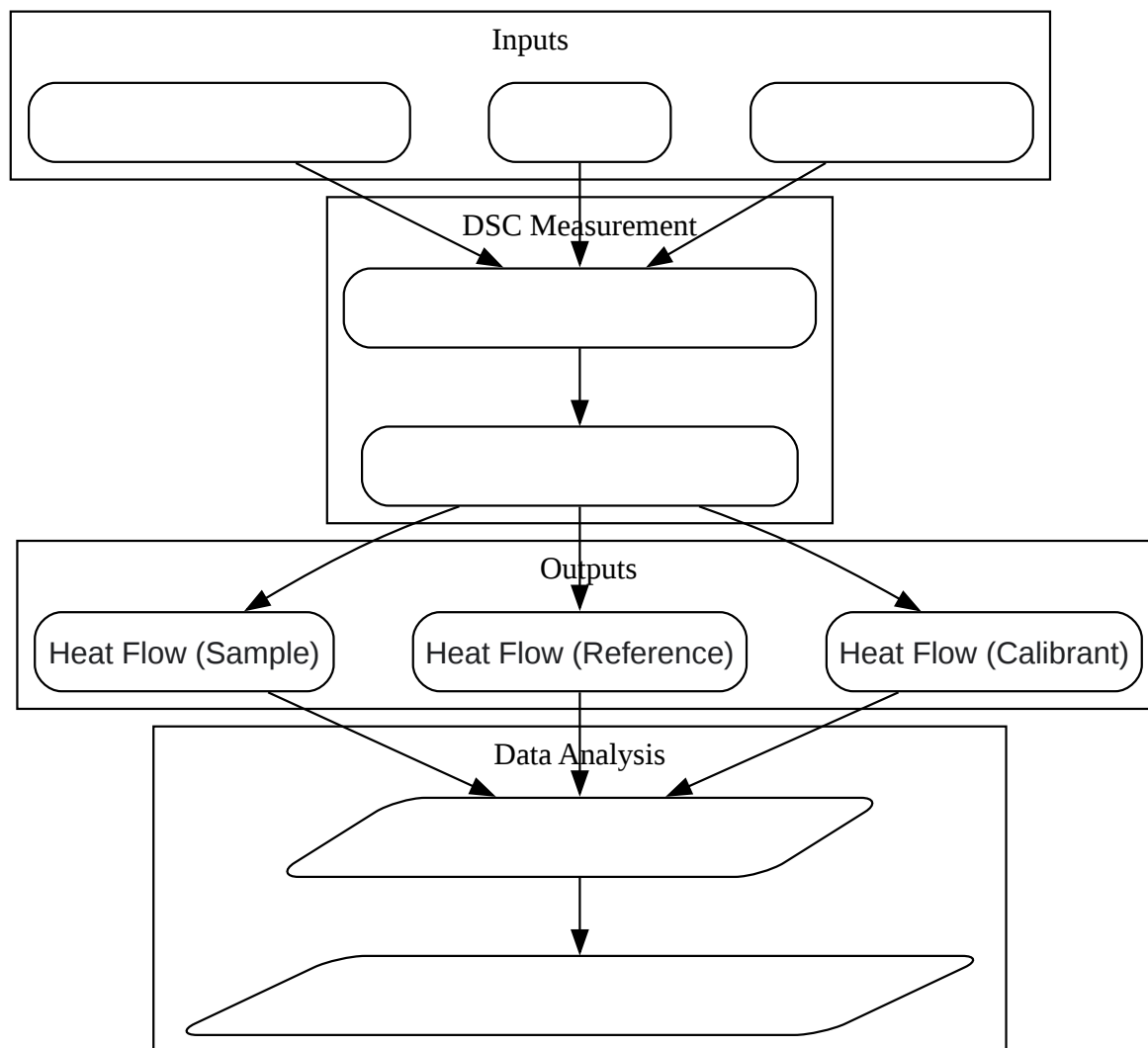
The standard enthalpy of combustion is determined using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the secondary alkynyl alcohol (typically 0.5 - 1.5 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
- **Assembly and Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Calculation:** The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system (water and bomb). The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion is then calculated on a molar basis.







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References

- 1. 4-Pentyn-2-ol (CAS 2117-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
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